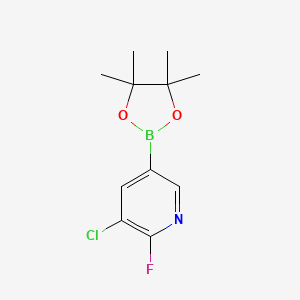

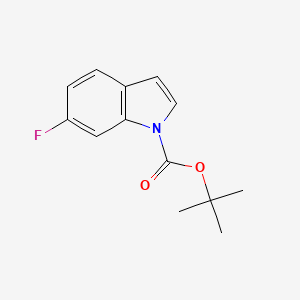

3-Chloro-2-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

“3-Chloro-2-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine” is a chemical compound . It is often used in research and development .

Physical and Chemical Properties Analysis

This compound is a solid . Its molecular weight is 223.05 . The SMILES string representation of this compound isCC1(C)OB(OC1(C)C)c2cncc(F)c2 .

Wissenschaftliche Forschungsanwendungen

Synthesis and Structural Analysis

- Synthesis Techniques : The synthesis of compounds related to 3-Chloro-2-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine involves multi-step substitution reactions. For instance, methyl 3-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate, a related compound, is synthesized through a three-step substitution reaction, highlighting the complex synthetic pathways involved in producing such compounds (Huang et al., 2021).

- Crystallography and Conformational Studies : Crystal structure and conformational analyses of these compounds are critical in understanding their molecular structure. Advanced techniques like X-ray diffraction and Density Functional Theory (DFT) are employed to elucidate the structures and confirm their consistency with theoretical models. Such studies are essential for understanding the physicochemical properties of these compounds (Huang et al., 2021).

Chemical Reactivity and Stability Analysis

- Study of Regioisomers and Chemical Reactivity : Comparisons of different regioisomers of pyridinylboron derivatives, like 2-bromo-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine, reveal variations in chemical reactivity and stability. These differences are attributed to the orientation of the dioxaborolane ring and bond angles in the BO2 group, impacting the stability and reactivity of these compounds (Sopková-de Oliveira Santos et al., 2003).

Applications in Organic and Polymer Chemistry

- Synthesis of Polymers and Organic Compounds : Compounds like this compound are key intermediates in synthesizing various organic and polymeric materials. For instance, they play a role in the synthesis of deeply colored polymers with properties like solubility in common organic solvents, which are essential for practical applications in materials science (Welterlich et al., 2012).

Electrochemical Applications

- Boron-Based Anion Acceptors in Batteries : Boron-based compounds, including those structurally similar to this compound, have been investigated as anion acceptors in fluoride shuttle batteries. These compounds play a significant role in enhancing battery performance due to their ability to impart high fluoride ion conductivity and solubility (Kucuk & Abe, 2020).

Safety and Hazards

Wirkmechanismus

Target of Action

Boronic acids and their esters, including pinacol esters, are commonly used in the suzuki-miyaura cross-coupling reactions . These reactions are widely applied in the synthesis of complex organic compounds, suggesting that the compound could target a variety of organic substrates.

Mode of Action

The compound likely interacts with its targets through a process known as transmetalation, a key step in the Suzuki-Miyaura cross-coupling reaction . In this process, the boron atom in the compound forms a bond with a transition metal catalyst, typically palladium. The organic group attached to the boron atom is then transferred to the metal, forming a new carbon-carbon bond .

Pharmacokinetics

Boronic acids and their esters are known to have relatively good bioavailability due to their stability under physiological conditions .

Result of Action

The molecular and cellular effects of the compound’s action would largely depend on the specific organic compounds being synthesized through the Suzuki-Miyaura cross-coupling reactions. The compound itself is likely to act as a building block in the synthesis of these compounds .

Action Environment

Environmental factors such as temperature, pH, and the presence of a suitable catalyst can influence the compound’s action, efficacy, and stability. For instance, the compound is typically stored at ambient temperature , and its reactivity in Suzuki-Miyaura cross-coupling reactions can be influenced by the pH of the reaction environment .

Eigenschaften

IUPAC Name |

3-chloro-2-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14BClFNO2/c1-10(2)11(3,4)17-12(16-10)7-5-8(13)9(14)15-6-7/h5-6H,1-4H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GZRZNYRICKWBKF-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(N=C2)F)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14BClFNO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60682361 |

Source

|

| Record name | 3-Chloro-2-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60682361 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

257.50 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1220219-73-7 |

Source

|

| Record name | 3-Chloro-2-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60682361 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5,8,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),10,12-tetraene;hydrochloride](/img/structure/B572616.png)